molecular formula C6H12ClNO2 B1449490 (2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 38228-15-8

(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1449490
CAS RN: 38228-15-8
M. Wt: 165.62 g/mol
InChI Key: NDQCUNRCDKTNHE-JBUOLDKXSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride” is C6H12ClNO2 . The InChI code is 1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 .


Physical And Chemical Properties Analysis

The molecular weight of “(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride” is 165.62 . The storage temperature is 28 C .

Scientific Research Applications

Enantioselective Biotransformations in Organic Synthesis

(Chen et al., 2012) explored the use of amidase-catalyzed hydrolysis for producing enantiomerically pure compounds, including (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid. This methodology finds application in the scalable preparation of aza-nucleoside analogues and druglike compounds.

Synthesis of Pipecolic Acid Derivatives

(Purkayastha et al., 2010) demonstrated the synthesis of pipecolic acid derivatives, crucial in medicinal chemistry, utilizing a reaction cascade initiated by the hydrolysis of a specific imidazolidine derivative.

Novel Synthesis of Pharmaceutical Compounds

(Cheng Qing-fang, 2005) reported an efficient synthesis method for a specific pyrrolidine derivative, highlighting its potential in large-scale pharmaceutical production.

Pharmacological Research

(Ogawa et al., 2002) investigated a novel 5-HT receptor antagonist, showing its potential in treating conditions related to serotonin activity.

Isolation and Synthesis of Bioactive Compounds

(Castellanos et al., 2006) isolated and synthesized a specific pyrrolidine carboxylic acid from the sponge Cliona tenuis, correcting previous structural misassignments and highlighting the compound's bioactivity.

ACE Inhibitor Development

(Addla et al., 2013) synthesized novel compounds using a hybridization approach, resulting in potent non-carboxylic acid ACE inhibitors, a significant advancement in hypertension treatment.

Enantiopure Pyrrolizidinone Amino Acid Synthesis

(Dietrich & Lubell, 2003) achieved the synthesis of a specific pyrrolizidinone amino acid, with potential applications in studying conformation-activity relationships of peptides.

Fluorinated Pyrrolidine Derivatives in Medicinal Chemistry

(Singh & Umemoto, 2011) focused on the synthesis of fluorinated pyrrolidine derivatives, crucial in the development of dipeptidyl peptidase IV inhibitors.

Enantiomeric Antibacterial Agents

(Rosen et al., 1988) developed enantiomers of a quinolonecarboxylic acid antibacterial agent, demonstrating differential activity against aerobic and anaerobic bacteria.

properties

IUPAC Name

(2S,5R)-5-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQCUNRCDKTNHE-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride

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